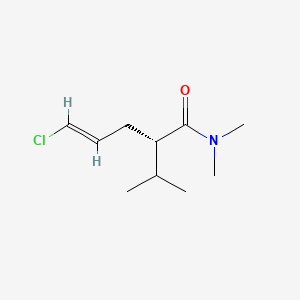
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is a synthetic organic compound characterized by its unique structural features It is a derivative of pentenoic acid and contains a chloro group, a dimethylamino group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Dechlorinated products.
Substitution: Products with substituted functional groups, such as hydroxyl or amino derivatives.
Scientific Research Applications
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid: A precursor in the synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide.
N,N-Dimethyl-2-(1-methylethyl)-4-pentenamide: A structurally similar compound lacking the chloro group.
Uniqueness
This compound is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
324519-68-8 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-propan-2-ylpent-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3 |
InChI Key |
MFPMAEZQAUDONN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)N(C)C |
Synonyms |
(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide; (S,E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



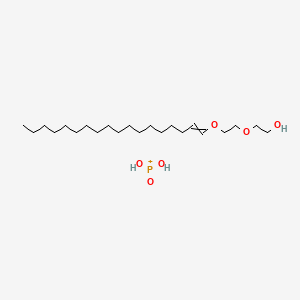

![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)
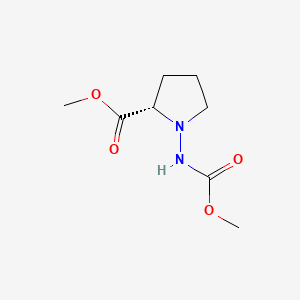
![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)
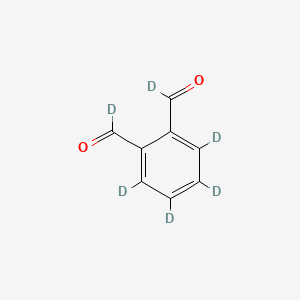
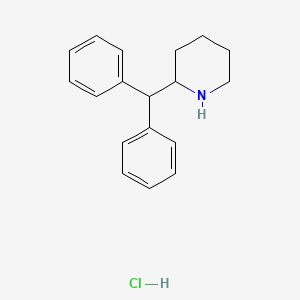
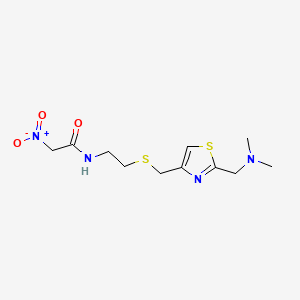
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)

